molecular formula C19H30N4O3S B2915522 N1-(2-morpholinoethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 952981-36-1

N1-(2-morpholinoethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2915522
CAS RN: 952981-36-1
M. Wt: 394.53
InChI Key: DZHOHGFZEVEXKG-UHFFFAOYSA-N
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Description

N1-(2-morpholinoethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H30N4O3S and its molecular weight is 394.53. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Reactions

Research has demonstrated the formation of 1-N-oxalamides of 2-acyl-5-chloro-1,2-dihydrothiazolo[5,4-b] pyridine through reactions involving morpholine, piperidine, and related cyclic amines. These reactions yield a mixture of amide conformers, highlighting the compound's utility in synthesizing heterocyclic compounds with potential applications in medicinal chemistry and material science (Solov’eva et al., 1993).

Insecticidal Activity

Pyridine derivatives, including those structurally related to the target compound, have been studied for their insecticidal activity. These studies demonstrate the potential of such compounds to serve as potent insecticides, offering an avenue for the development of new pest control agents (Bakhite et al., 2014).

Catalytic Efficiency in Chemical Reactions

Complexes formed from reactions involving morpholine and piperidine ligands have shown promising catalytic efficiency for the Heck reaction, indicating their potential application in facilitating various chemical synthesis processes (Singh et al., 2013).

Synthesis of N-Heterocycles

The synthesis of C-substituted morpholines and related N-heterocycles using α-phenylvinylsulfonium salts has been explored. This process yields a variety of heterocyclic compounds, underscoring the versatility of the chemical framework in synthesizing complex molecules with potential pharmaceutical applications (Matlock et al., 2015).

Water-Soluble Neurokinin-1 Receptor Antagonists

Research into water-soluble neurokinin-1 receptor antagonists suitable for intravenous and oral administration incorporates structural elements similar to the target compound. Such studies are integral in developing new therapeutic agents, particularly in the field of depression and emesis treatment (Harrison et al., 2001).

properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-N'-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O3S/c24-18(20-5-8-22-9-11-26-12-10-22)19(25)21-14-16-3-6-23(7-4-16)15-17-2-1-13-27-17/h1-2,13,16H,3-12,14-15H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHOHGFZEVEXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCCN2CCOCC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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